2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is a heterocyclic compound that features a triazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine can be achieved through a regioselective one-step procedure. This involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Cyclization: The triazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in studies investigating its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacological Research: It is explored for its potential to inhibit specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine include:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar core structure and is used in various chemical reactions.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a triazolo[1,5-a]pyrimidine scaffold and are investigated for their potential as CDK2 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-methyl-7-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12-8-14(23-15(21-12)19-11-20-23)22-7-2-4-13(9-22)10-24-16-17-5-3-6-18-16/h3,5-6,8,11,13H,2,4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXVKUZJMPQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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